tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate
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Overview
Description
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate: is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322424 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group and a 2-fluorobenzyl substituent
Preparation Methods
The synthesis of tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the 2-fluorobenzyl moiety.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-fluorobenzyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: The compound may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl [4-(benzyl)piperidin-4-yl]methylcarbamate: This compound lacks the fluorine atom on the benzyl group, which may affect its chemical and biological properties.
tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: The presence of a chlorine atom instead of fluorine can lead to different reactivity and interactions with biological targets.
tert-Butyl [4-(2-methylbenzyl)piperidin-4-yl]methylcarbamate: The methyl group on the benzyl ring can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in the presence of the 2-fluorobenzyl group, which imparts specific chemical and biological characteristics that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[4-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDNWFBCDZNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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